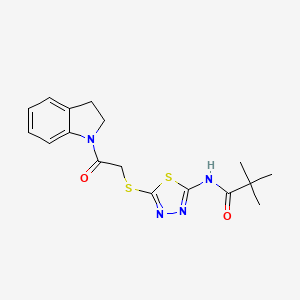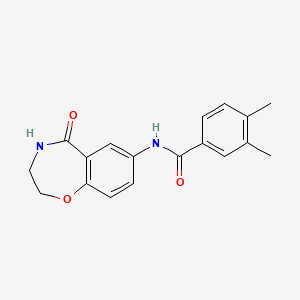
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound with potential applications in multiple scientific and industrial fields. Its structure includes a thiazolidine-2,4-dione core, a piperidine ring, and a trifluoromethyl-substituted phenyl group, indicating a complex, multi-functional molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. Key steps often include:
Formation of the thiazolidine-2,4-dione ring through cyclization reactions.
Introduction of the piperidine ring via nucleophilic substitution or condensation reactions.
Attachment of the chlorophenyl and trifluoromethyl groups through Friedel-Crafts acylation or other electrophilic aromatic substitution methods. Reaction conditions may involve anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production might scale up these reactions using continuous flow chemistry, automation, and robust purification techniques like crystallization or chromatography. The specifics would depend on the target application and desired production scale.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, such as:
Oxidation: Particularly at the thiazolidine ring or the phenyl substituents.
Reduction: Possible at the carbonyl groups or double bonds.
Substitution: The piperidine ring can be functionalized through nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation reactions might employ reagents like KMnO4 or H2O2.
Reduction reactions might use NaBH4 or LiAlH4.
Substitution reactions could involve halogenating agents or Grignard reagents.
Major Products Formed: The products depend on the specific reactions but could include various hydroxylated, alkylated, or acylated derivatives.
Scientific Research Applications
This compound has broad applications in research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Studied for pharmacological properties, potential therapeutic effects, and as a lead compound in drug discovery.
Industry: Applied in developing advanced materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione depends on its specific application. For instance, in medicinal chemistry, it might act by:
Binding to specific proteins or receptors.
Inhibiting enzymes involved in disease pathways.
Modulating signal transduction or gene expression.
Comparison with Similar Compounds
Compared to similar compounds, this compound's uniqueness lies in its trifluoromethyl-substituted phenyl group, which enhances its chemical stability and biological activity. Similar compounds might include:
Other thiazolidine-2,4-dione derivatives.
Piperidine-substituted analogs.
Compounds with similar electrophilic aromatic substitution patterns.
Each of these similar compounds has unique structural features and applications, highlighting the distinctiveness of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione.
Let me know if there are more details you'd like to dive into!
Properties
IUPAC Name |
3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c19-14-3-1-11(9-13(14)18(20,21)22)2-4-15(25)23-7-5-12(6-8-23)24-16(26)10-28-17(24)27/h1,3,9,12H,2,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFQANHHGNPVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2671259.png)
![3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2671260.png)
![2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2671263.png)
![5-Fluoro-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2671264.png)

![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)



![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671273.png)


![3-methyl-5-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B2671278.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2671281.png)
